molecular formula C27H26N2OS B11518647 4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11518647
M. Wt: 426.6 g/mol
InChI Key: AWXAJFGOFLKFKB-UHFFFAOYSA-N
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Description

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexylphenyl group, and a phenoxyphenyl group

Preparation Methods

The synthesis of 4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazole ring, followed by the introduction of the cyclohexylphenyl and phenoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    4-(4-cyclohexylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound has a methoxy group instead of a phenoxy group, which may result in different chemical and biological properties.

    4-(4-cyclohexylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: The presence of a chlorine atom can significantly alter the reactivity and interactions of the compound.

    4-(4-cyclohexylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: The nitro group introduces additional functionality, potentially leading to different applications and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N2OS

Molecular Weight

426.6 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C27H26N2OS/c1-3-7-20(8-4-1)21-11-13-22(14-12-21)26-19-31-27(29-26)28-23-15-17-25(18-16-23)30-24-9-5-2-6-10-24/h2,5-6,9-20H,1,3-4,7-8H2,(H,28,29)

InChI Key

AWXAJFGOFLKFKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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